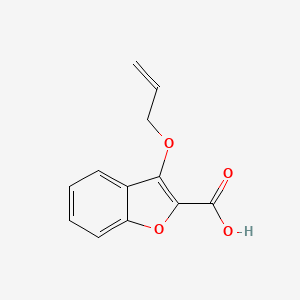

3-(Allyloxy)benzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H10O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h2-6H,1,7H2,(H,13,14) |

InChI Key |

QUUZHRZLXYEKTF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(OC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-(Allyloxy)benzofuran-2-carboxylic acid: Structural Dynamics, Synthetic Utility, and Pharmacological Potential

Executive Summary

3-(Allyloxy)benzofuran-2-carboxylic acid represents a highly versatile building block at the intersection of complex organic synthesis and medicinal chemistry. Anchored by the rigid, planar benzofuran core—a 10π-electron heteroaromatic system known for its robust pharmacological profiles[1]—this specific derivative incorporates two distinct reactive handles: a 2-carboxylic acid and a 3-allyloxy ether. This whitepaper details the compound's physicochemical properties, outlines a self-validating synthetic methodology, and explores its unique utility as a precursor for[3,3]-sigmatropic rearrangements and late-stage functionalization in drug discovery.

Chemical Structure and Physicochemical Properties

The architecture of 3-(allyloxy)benzofuran-2-carboxylic acid dictates its reactivity. The aromatic core provides lipophilicity and

Table 1: Quantitative Physicochemical Data

| Physicochemical Property | Value / Descriptor |

| IUPAC Nomenclature | 3-(Allyloxy)benzofuran-2-carboxylic acid |

| CAS Registry Number | 1707372-04-0[2] |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| Topological Polar Surface Area (TPSA) | 65.8 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 4 |

| Estimated LogP | ~2.50 |

Synthesizing the Pharmacophore: A Self-Validating Protocol

The optimal synthesis of 3-(allyloxy)benzofuran-2-carboxylic acid requires meticulous functional group management to avoid competitive side reactions. The following methodology relies on the preliminary construction of an ester-protected core, guaranteeing absolute regiocontrol during the subsequent O-alkylation phase.

Experimental Workflow

Figure 1: Step-by-step synthetic workflow for 3-(Allyloxy)benzofuran-2-carboxylic acid.

Step-by-Step Methodology & Causality Analysis

Stage 1: Assembly of the Benzofuran Core

-

Protocol: React methyl salicylate with diethyl bromomalonate in the presence of a base (e.g.,

) via a thermal one-pot cascade. -

Causality & Validation: This sequence initiates via an intermolecular nucleophilic substitution followed by a rapid intramolecular Claisen-type condensation, directly affording the cyclized ethyl 3-hydroxybenzofuran-2-carboxylate[3]. Validation checkpoint: Appearance of a sharp enolic -OH stretch (~3300 cm⁻¹) in the IR spectrum confirms successful cyclization.

Stage 2: Regioselective O-Alkylation

-

Protocol: Dissolve the intermediate in polar aprotic DMF. Add

(1.5 eq) and allyl bromide (1.2 eq). Stir at room temperature[4]. -

Causality & Validation: Why not alkylate the free acid directly? Attempting to alkylate 3-hydroxybenzofuran-2-carboxylic acid results in a messy statistical mixture of O-alkylation, esterification, and bis-alkylation. Masking the acid as an ethyl ester funnels the reaction exclusively toward the slightly acidic 3-hydroxyl group. Furthermore, mild

is chosen over strong bases like NaH to prevent unwanted aldol condensations or ester hydrolysis[4]. Validation checkpoint: ¹H NMR will show the disappearance of the -OH proton and the emergence of diagnostic allylic multiplets between 5.2–6.1 ppm.

Stage 3: Saponification

-

Protocol: Treat the ethyl 3-(allyloxy)benzofuran-2-carboxylate with Lithium Hydroxide (LiOH) in a THF/Water co-solvent system, followed by strict acidification with 1M HCl to pH 2.

-

Causality & Validation: LiOH provides mild, controlled hydroxide delivery. Harsher thermal treatments (like refluxing NaOH) risk premature migration of the allyl double bond or unwanted cleavage. Acidification crashes out the target compound as a highly pure precipitate.

Structural Utility: The Claisen Rearrangement Paradigm

Allyloxyarenes are deeply embedded in organic synthesis due to their ability to undergo thermally driven [3,3]-sigmatropic rearrangements[5]. However, 3-(allyloxy)benzofuran-2-carboxylic acid presents a fascinating stereoelectronic dilemma.

In standard phenol derivatives, the allyl group cleanly migrates to the ortho-position via a chair-like transition state. In this benzofuran system, the highly favored migration terminus (the C-2 position) is sterically obstructed by the carboxylic acid moiety.

Figure 2: Competing pathways in the thermal rearrangement of the allyl ether.

Subjecting the compound to high thermal stress (>180 °C) forces the system down orthogonal pathways[6]. Depending on the specific solvent thermodynamics and base additives, the system will undergo either an abnormal migration to the adjacent aromatic ring (C-4), or a decarboxylative rearrangement where the expulsion of

Biological & Medicinal Chemistry Implications

Benzofuran-2-carboxylic acid scaffolds are heavily utilized in rational drug design, acting as potent bioisosteres for indoles and naphthalenes. Compounds in this class exhibit notable efficacy against a broad spectrum of pathological targets:

-

Receptor Antagonism: Analogous compounds, specifically 4-alkoxy and 3-alkyl-benzofuran-2-carboxylic acids, have demonstrated potent, target-specific non-peptide endothelin receptor antagonism[7].

-

Anti-Infectives: Modified ester and amide derivatives of the 3-hydroxybenzofuran-2-carboxylate core show exceptional ligand efficiency as inhibitors of Plasmodium N-myristoyltransferase, paving the way for advanced antimalarial therapies[4].

-

Late-Stage Functionalization: The true medicinal value of the 3-allyloxy substituent lies in its utility as a covalent handle. The terminal double bond is highly amenable to Ruthenium-catalyzed cross-metathesis or UV-initiated thiol-ene "click" chemistry, allowing medicinal chemists to conjugate bulky solubilizing groups or fluorophores without disrupting the primary pharmacophore binding affinity at the C-2 carboxylic acid[5].

References

- 1707372-04-0 | 3-(Allyloxy)benzofuran-2-carboxylic acid. BLD Pharm. [URL: https://www.bldpharm.com]

- Product Class 1: Benzo[b]furans. Thieme-Connect.[URL: https://www.thieme-connect.de]

- Synthesis of benzofuran analogs of fenamates as non steroidal antiinflammatory agents. NIScPR. [URL: https://nopr.niscpr.res.in]

- Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. SciSpace. [URL: https://typeset.io]

- WO 2013/083991 A1: Discovery of Novel and Ligand-Efficient Inhibitors. Google Patents.[URL: https://patents.google.

- Optimization of Osthole as a Pesticide Candidate: Synthesis, Crystal Structures, and Agrochemical Properties.

- Οξειδωτικές κυκλοπροσθήκες υποκατεστημένων φαινολών με αλκένια. Repository of UOI "Olympias".[URL: https://olympias.lib.uoi.gr]

- ethyl 4-(allyloxy)-3-methylbenzofuran-2-carboxylate. Molaid.[URL: https://www.molaid.com]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1707372-04-0|3-(Allyloxy)benzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. scispace.com [scispace.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. olympias.lib.uoi.gr [olympias.lib.uoi.gr]

- 7. ethyl 4-(allyloxy)-3-methylbenzofuran-2-carboxylate - CAS号 193738-63-5 - 摩熵化学 [molaid.com]

An In-depth Technical Guide to 3-Allyloxybenzofuran Derivatives in Medicinal Chemistry: Synthesis, Reactivity, and Therapeutic Potential

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 3-allyloxybenzofuran derivatives. While direct literature on the specific medicinal applications of this subclass is emerging, this document synthesizes foundational knowledge of benzofuran chemistry, synthetic methodologies, and the well-established biological activities of related analogues to project the therapeutic potential and guide future research in this promising area.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran motif, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique electronic and steric profile that facilitates interactions with a wide range of biological targets.[2] Numerous natural products and synthetic compounds containing the benzofuran core exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[4][5]

This guide focuses on the largely unexplored subclass of 3-allyloxybenzofuran derivatives. The introduction of an allyloxy group at the 3-position offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The allyloxy group can influence the lipophilicity and metabolic stability of the parent molecule.

-

A Handle for Further Functionalization: The terminal double bond of the allyl group serves as a reactive handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries.

-

Potential for Bioorthogonal Chemistry: The allyl group can participate in bioorthogonal reactions, enabling applications in chemical biology and drug targeting.

-

Access to Novel Scaffolds via Rearrangement: As will be discussed in detail, the 3-allyloxybenzofuran system is primed for the Claisen rearrangement, a powerful tool for carbon-carbon bond formation that leads to novel, biologically relevant scaffolds.[6]

Synthetic Strategies for 3-Allyloxybenzofuran Derivatives

The synthesis of 3-allyloxybenzofuran derivatives is a multi-step process that begins with the construction of the core benzofuran ring system, followed by the introduction of a hydroxyl group at the 3-position, and finally, etherification with an allyl halide.

Synthesis of the Benzofuran Core

A variety of methods have been developed for the synthesis of the benzofuran scaffold. The choice of method often depends on the desired substitution pattern. For the purpose of this guide, we will focus on a general approach that allows for substitution at the 3-position.

General Workflow for Benzofuran Synthesis:

Caption: General workflow for the synthesis of the benzofuran core.

Introduction of the 3-Hydroxy Group

The introduction of a hydroxyl group at the 3-position is a critical step. While various methods exist for the synthesis of 3-substituted benzofurans, obtaining the 3-hydroxy derivative can be challenging due to the reactivity of this position. A common strategy involves the synthesis of a precursor that can be readily converted to the 3-hydroxybenzofuran.

Experimental Protocol: Synthesis of 3-Hydroxybenzofuran (Illustrative)

-

Starting Material: A suitable precursor, such as a 2-acyl-3-aminobenzofuran, is chosen.

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., aqueous sulfuric acid) at low temperatures (0-5 °C).

-

Hydrolysis: The diazonium salt is then carefully hydrolyzed by warming the reaction mixture, leading to the formation of the 3-hydroxybenzofuran.

-

Purification: The product is extracted with an organic solvent and purified by column chromatography.

Allylation of 3-Hydroxybenzofuran

The final step in the synthesis of 3-allyloxybenzofuran derivatives is the etherification of the 3-hydroxybenzofuran with an allyl halide, typically allyl bromide, in the presence of a base.[7]

Experimental Protocol: Synthesis of 3-Allyloxybenzofuran

-

Reaction Setup: To a solution of 3-hydroxybenzofuran in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate.

-

Addition of Allyl Bromide: Stir the mixture at room temperature and add allyl bromide dropwise.[8]

-

Reaction Monitoring: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-allyloxybenzofuran.

Caption: Synthesis of 3-allyloxybenzofuran from 3-hydroxybenzofuran.

The Claisen Rearrangement: A Gateway to Novel Scaffolds

A key chemical feature of 3-allyloxybenzofurans is their propensity to undergo the Claisen rearrangement, a powerful[5][5]-sigmatropic rearrangement that forms a carbon-carbon bond.[6][9] This reaction transforms the 3-allyloxybenzofuran into a 2-allyl-3(2H)-benzofuranone, which can then tautomerize to the more stable 2-allyl-3-hydroxybenzofuran.

Caption: The Claisen rearrangement of 3-allyloxybenzofuran.

The resulting 2-allyl-3-hydroxybenzofuran scaffold is of significant interest in medicinal chemistry. The presence of both an allyl group and a hydroxyl group at adjacent positions on the benzofuran ring provides a rich platform for further chemical modifications and the exploration of structure-activity relationships.

Potential Medicinal Chemistry Applications of 3-Allyloxybenzofuran Derivatives

While direct biological data for 3-allyloxybenzofuran derivatives is scarce, the extensive literature on the pharmacological activities of other substituted benzofurans provides a strong rationale for their investigation in various therapeutic areas.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4] The anticancer activity of benzofurans is often attributed to their ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound Class | Example Structure (Illustrative) | Reported Activity | Citation(s) |

| Halogenated Benzofurans | 3-(Bromomethyl)benzofuran derivative | Cytotoxic against leukemia cells (K562, HL60) with IC50 values of 5 µM and 0.1 µM respectively. | [4] |

| Hybrid Benzofurans | Benzofuran-piperazine hybrids | Potent cytotoxic agents. | |

| 2-Arylbenzofurans | Substituted 2-arylbenzofurans | Inhibition of cholinesterase and β-secretase, relevant to Alzheimer's but also implicated in some cancers. | [10] |

The introduction of a 3-allyloxy group could lead to novel anticancer agents through several mechanisms:

-

Direct Cytotoxicity: The 3-allyloxybenzofuran scaffold itself may exhibit intrinsic cytotoxic activity.

-

Prodrug Strategy: The allyl group could be designed to be cleaved in the tumor microenvironment, releasing a cytotoxic 3-hydroxybenzofuran derivative.

-

Targeted Covalent Inhibition: The allyl group could be exploited as a warhead for the development of targeted covalent inhibitors of key cancer-related proteins.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties, showing activity against a range of bacteria and fungi.[11] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

The lipophilic nature of the benzofuran ring can facilitate passage through microbial cell membranes. The 3-allyloxy group could further enhance this property, potentially leading to improved antimicrobial potency.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Several benzofuran derivatives have been reported to possess anti-inflammatory properties.

The Claisen rearrangement product, 2-allyl-3-hydroxybenzofuran, is structurally related to other known anti-inflammatory agents. Further investigation into the anti-inflammatory potential of this scaffold is warranted.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a pressing need for new therapies that can protect neurons from damage. Benzofuran derivatives have emerged as promising candidates for the development of neuroprotective agents.[10] Some 2-arylbenzofuran derivatives have shown the ability to inhibit cholinesterase and β-secretase, two key enzymes implicated in the pathology of Alzheimer's disease.[10]

Future Perspectives and Conclusion

The 3-allyloxybenzofuran scaffold represents a relatively unexplored area in medicinal chemistry with significant potential. The synthetic accessibility of these compounds, coupled with the versatile reactivity of the allyl group and the proven biological activities of the broader benzofuran class, makes them an attractive starting point for the design and development of new therapeutic agents.

Future research in this area should focus on:

-

Synthesis and Characterization: The synthesis and full characterization of a diverse library of 3-allyloxybenzofuran derivatives with various substitution patterns on the benzofuran ring.

-

Biological Screening: Comprehensive biological screening of these compounds in a range of assays to evaluate their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

-

Claisen Rearrangement Studies: A detailed investigation of the Claisen rearrangement of 3-allyloxybenzofurans to generate novel 2-allyl-3-hydroxybenzofuran scaffolds for biological evaluation.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR for this class of compounds to guide the rational design of more potent and selective derivatives.

References

- Luo, H., Liu, Y. F., Zhang, C. L., Wang, Y., Ni, G., & Yu, D. Q. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(12), 1115-1117.

- Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Wikipedia contributors. (2023). Substituted benzofuran. In Wikipedia, The Free Encyclopedia.

- Yang, J., Yun, Y., Miao, Y., Sun, J., & Wang, X. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1354.

- ResearchGate. (2024).

- Owa, T., & Nagasu, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 30426-30431.

- Ladenburg, K., Folkers, K., & Major, R. T. (1936). The Synthesis of 3-Hydroxy-2-(3)-benzofuranone and of 4-Hydroxymandelic Acid. Journal of the American Chemical Society, 58(7), 1292-1294.

- ResearchGate. (n.d.).

- Majumdar, P., & Samanta, S. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.

- Del Poeta, M., & Perfect, J. R. (2001). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 45(10), 2843-2848.

- Kumar, A., & Kumar, S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00067.

- Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1268.

- Wikipedia contributors. (2023). Claisen rearrangement. In Wikipedia, The Free Encyclopedia.

- Owa, T., & Nagasu, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 30426-30431.

- Thieme. (2020).

- Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.

- Guglielmi, P., Coluccia, M., Marconi, G. D., Ortuso, F., Procopio, F., Carradori, S., ... & Chimenti, P. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry, 114873.

- Alfa Chemistry. (2025). Claisen Rearrangement.

-

Box, V. G. S., & Meleties, P. C. (1998). The Thermal[5][5] Claisen Rearrangement of the 3-Substituted Phenyl Allyl and Propargyl Ethers. The Synthesis of 4-Halobenzo[b]furans. HETEROCYCLES, 48(10), 2173-2184.

- Das, U. (2023). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. Organic Chemistry Frontiers, 10(15), 3746-3751.

- Guglielmi, P., Coluccia, M., Marconi, G. D., Ortuso, F., Procopio, F., Carradori, S., ... & Chimenti, P. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry, 114873.

- Das, U. (2023).

- Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.

-

Feng, X., & Zhang, Y. (2024). Asymmetric catalytic[5][12]- or[5][5]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. Chemical Science, 15(1), 136-145.

- Google Patents. (2013). WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.

- ResearchGate. (2025). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones.

- Wang, Y., & Konopelski, J. P. (2007). N-Allyl-N-benzyl-1-hydroxy-3-(4-hydroxyphenyl)-N-methylpropan-2-aminium bromide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025). Synthesis of 3-Allylchromones, Homoisoflavones and Bischromones from (E)-1-(2-hydroxyphenyl)-3-(N,N-Dimethylamino)prop-2-en-1-One.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. (2S,NS)-N-Allyl-N-benzyl-1-hydroxy-3-(4-hydroxyphenyl)-N-methylpropan-2-aminium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]

Structural and Functional Paradigm of 3-(Allyloxy)benzofuran-2-carboxylic Acid in Synthetic and Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. 3-(Allyloxy)benzofuran-2-carboxylic acid represents a privileged building block characterized by three distinct, addressable functional modules: an electron-rich aromatic benzofuran core, a highly acidic carboxylic acid, and a versatile, terminal alkene embedded within an allyloxy ether [1, 2].

This whitepaper dissects the physicochemical properties, analytical characterization, and chemoselective reactivity of this molecule. By establishing self-validating experimental protocols and exploring the causality behind standard chemical behaviors, this guide provides researchers with a robust foundation for incorporating this moiety into complex syntheses or active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Modules

To predict the molecular behavior of 3-(Allyloxy)benzofuran-2-carboxylic acid during extraction, chromatography, and biological assaying, we must deconstruct its structure into interacting functional modules.

-

The Benzofuran Core: Provides significant lipophilicity and dictates the electronic environment of the attached substituents. The oxygen atom within the furan ring acts as an electron-withdrawing group via inductive effects while simultaneously participating in aromatic resonance.

-

The 2-Carboxylic Acid: The position of the carboxyl group directly adjacent to the furan oxygen profoundly impacts its acidity. Experimental observations of analogous benzofuran-2-carboxylic acids reveal a pKa of approximately 2.79 (in H₂O) [1], making it significantly more acidic than benzoic acid (pKa = 4.20). This enhanced acidity is driven by the electron-withdrawing inductive effect of the ring oxygen stabilizing the carboxylate anion [1, 3].

-

The 3-Allyloxy Group: The ether linkage provides a flexible vector for the terminal alkene. Because it is positioned at the 3-position, it acts as an electron-donating group to the furan ring via resonance, but is primarily valued for orthogonal reactivity (e.g., cross-metathesis or epoxidation) without disturbing the aromatic core [4].

Table 1: Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication in Methodology & Causality |

| Predicted pKa | 2.79 – 3.12 | Strongly acidic; dominant species at physiological pH is the anion. Requires acidification (e.g., 0.1% Formic Acid) for standard reverse-phase HPLC retention. |

| LogP (Estimated) | ~2.5 – 2.8 | Optimal for passive membrane permeability; molecule partition readily into organic solvents (DCM, EtOAc) during acidic workups. |

| H-Bond Donors | 1 (-COOH) | Crucial for target binding, acting as a salt-bridge or tight H-bond donor to basic residues in biological targets (e.g., kinase hinge regions). |

| H-Bond Acceptors | 4 (O atoms) | Offers multiple complexation vectors for metal-catalyzed chemistry or solvent interactions. |

Analytical Characterization Workflow

Reliable identification of this compound relies on orthogonal analytical techniques. The structural confirmation must validate the presence of the terminal double bond, the ether linkage, and the highly deshielded furan geometry.

DOT diagram illustrating the multiparametric analytical workflow for structural validation.

Self-Validating Protocol: LC-MS and NMR Profiling

Causality Focus: Why choose Electrospray Ionization in Negative Mode (ESI-) and DMSO-d6? Because of the unusually low pKa (~2.79) of the benzofuran-2-carboxylic acid, the molecule yields a pristine [M-H]⁻ signal in ESI(-), completely avoiding the adduct clustering often seen in ESI(+). Furthermore, DMSO-d6 effectively disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers, allowing for accurate integration and sharper signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 for NMR. For LC-MS, prepare a 0.1 mg/mL dilution in LC-grade Methanol.

-

LC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in Water. Crucial: Add 0.1% Formic acid to the mobile phase to suppress pre-column ionization, ensuring the compound retains cleanly on the stationary phase.

-

Mass Detection: Run the mass spectrometer in ESI(-) mode. Expect a dominant pseudomolecular ion at m/z corresponding to[M-H]⁻.

-

NMR Acquisition: Acquire ¹H-NMR at 400 MHz. Key diagnostic validations:

-

A multiplet at ~5.9-6.2 ppm (1H) for the internal methine proton of the allyl group.

-

Two doublets of multiplets at ~5.2-5.5 ppm (2H) corresponding to the terminal alkene protons.

-

A broad singlet at >12.5 ppm (1H) for the -COOH proton.

-

Synthetic Derivatization & Reactivity Logic

3-(Allyloxy)benzofuran-2-carboxylic acid provides two highly chemoselective handles. The terminal alkene can undergo oxidative additions or metathesis, while the carboxylic acid is primed for amidation, esterification, or decarboxylative cross-coupling.

Divergent synthetic pathways demonstrating orthogonal functionalization of the core scaffold.

Self-Validating Protocol: Chemoselective Epoxidation

Causality Focus: When modifying the allyl ether, we must preserve the furan ring and avoid initiating an electrophilic addition to the aromatic core. Using meta-chloroperoxybenzoic acid (mCPBA) at highly controlled, low temperatures (0 °C) ensures the epoxidation remains completely chemoselective to the electron-rich, isolated terminal double bond rather than the heteroaromatic system.

Step-by-Step Methodology:

-

Dissolution: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 mmol of 3-(Allyloxy)benzofuran-2-carboxylic acid in 10 mL of anhydrous Dichloromethane (DCM).

-

Temperature Control: Immerse the flask in an ice-water bath to strictly maintain 0 °C.

-

Oxidant Addition: Dissolve 1.2 mmol of purified mCPBA (≤ 77% active) in 5 mL of DCM. Add this solution dropwise over 15 minutes. Do not add as a solid, as localized high concentrations will force over-oxidation of the furan core.

-

Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor the disappearance of the alkene multiplet via TLC (EtOAc/Hexane 1:1, UV visualization).

-

Quenching: Quench the reaction safely by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce residual peroxides.

-

Workup: Separate the organic layer. Because the product is a carboxylic acid, do not wash with standard saturated NaHCO₃, which will draw the target molecule into the aqueous phase as a sodium salt. Instead, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the glycidyl ether intermediate.

Pharmacophoric Potential in Drug Discovery

The true value of this molecule lies in its capacity to serve as a pharmacophore. Benzofuran-2-carboxylic acids are well-documented inhibitors of the Pim-1 kinase, an enzyme heavily implicated in cancer cell survival and proliferation [2].

In a biological target:

-

The Carboxylic Acid: Acts as a critical hydrogen bond and salt bridge donor to lysine residues located in the kinase hinge region [2].

-

The Allyloxy Module: The ether oxygen can act as an H-bond acceptor, while the allyl tail projects into adjacent hydrophobic pockets. In structure-guided medicinal chemistry, this allyl group can be modified (e.g., cross-metathesis or epoxidation) to fine-tune the lipophilicity or add solubilizing appendages (like morpholine or piperazine) to increase bioavailability and target selectivity.

Conclusion

The 3-(Allyloxy)benzofuran-2-carboxylic acid scaffold is a masterclass in orthogonal synthetic design. Understanding the distinct pKa shift caused by the furan ring, predicting its behavior in reverse-phase chromatography, and exploiting the discrete reactivity between the carboxylate and the terminal alkene empowers medicinal chemists to rapidly assemble complex, biologically active libraries with minimal synthetic friction.

References

-

Title: Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions Source: Journal of the American Chemical Society (JACS) URL: [Link]

-

Title: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters / RCSB PDB URL: [Link]

-

Title: Allyl Ethers - Protection, Conversions, and Deprotection Source: Organic Chemistry Portal URL: [Link]

Methodological & Application

Synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid from Salicylaldehyde: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol starts from the readily available precursor, salicylaldehyde, and proceeds through a three-step sequence: O-allylation, Perkin-Oglialoro type condensation/cyclization to form the ethyl ester intermediate, and subsequent saponification to yield the target carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities. They form the core structure of many pharmaceuticals and natural products, exhibiting anti-inflammatory, anti-cancer, and central nervous system-modulating properties.[1][2] The synthesis of specifically substituted benzofuran-2-carboxylic acids is of significant interest as these molecules serve as key intermediates for more complex molecular architectures.[1][3]

This guide details a reliable and efficient synthetic route to 3-(Allyloxy)benzofuran-2-carboxylic acid. The strategy relies on classical, well-understood organic transformations, making it accessible to researchers with a foundational knowledge of synthetic chemistry. The chosen pathway involves:

-

O-Allylation: Introduction of the allyl group onto the phenolic hydroxyl of salicylaldehyde.

-

Condensation and Cyclization: Formation of the benzofuran ring system via a base-catalyzed reaction with an α-haloacetate derivative.

-

Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.

Each step is detailed with explanations for the choice of reagents and conditions, providing a self-validating protocol grounded in established chemical principles.

Overall Reaction Scheme

The synthesis proceeds in three distinct steps as illustrated below:

Caption: Overall synthetic route from salicylaldehyde to the target acid.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimization and troubleshooting.

Step 1: Williamson Ether Synthesis (O-Allylation)

This step is a classic SN2 reaction. The basic potassium carbonate (K₂CO₃) deprotonates the acidic phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage. Acetone is an excellent polar aprotic solvent for this reaction, as it solubilizes the reactants without interfering with the nucleophile.

Step 2: Perkin-Oglialoro Reaction Variant & Cyclization

This step is the key ring-forming transformation.

-

Enolate Formation: Potassium carbonate deprotonates the α-carbon of ethyl bromoacetate, forming an enolate.

-

Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 2-(allyloxy)benzaldehyde.

-

Intramolecular Cyclization: The resulting alkoxide intermediate attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming the dihydrobenzofuran ring.

-

Elimination: A base-promoted elimination of a proton from the C3 position and subsequent loss of the hydroxyl group (as water after protonation) leads to the formation of the aromatic benzofuran ring system.

Step 3: Saponification (Ester Hydrolysis)

This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion (from KOH) attacks the electrophilic carbonyl carbon of the ethyl ester. This is followed by the elimination of the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the strong base (ethoxide or hydroxide) forms the carboxylate salt. Subsequent acidification during the workup protonates the carboxylate to yield the final carboxylic acid product.[4]

Caption: Simplified mechanistic workflow for the three-step synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Allyl bromide and ethyl bromoacetate are lachrymators and toxic; handle with extreme care.

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Salicylaldehyde | 122.12 | 10.0 g | 81.88 |

| Allyl Bromide | 120.98 | 11.9 g (8.7 mL) | 98.26 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 16.9 g | 122.82 |

| Acetone | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g, 81.88 mmol), anhydrous potassium carbonate (16.9 g, 122.82 mmol), and acetone (150 mL).

-

Stir the suspension vigorously at room temperature.

-

Add allyl bromide (8.7 mL, 98.26 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be used directly in the next step or purified by vacuum distillation.

-

Expected Yield: ~90-95%

-

Appearance: Pale yellow oil.

-

Step 2: Synthesis of Ethyl 3-(allyloxy)benzofuran-2-carboxylate

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(Allyloxy)benzaldehyde | 162.19 | 10.0 g | 61.65 |

| Ethyl Bromoacetate | 167.00 | 12.4 g (8.3 mL) | 74.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.8 g | 92.5 |

| 2-Butanone (MEK) | - | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine 2-(allyloxy)benzaldehyde (10.0 g, 61.65 mmol), anhydrous potassium carbonate (12.8 g, 92.5 mmol), and 2-butanone (150 mL).

-

Add ethyl bromoacetate (8.3 mL, 74.0 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours, monitoring by TLC (8:2 Hexane:Ethyl Acetate).[2]

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture to remove inorganic salts and wash the filter cake with 2-butanone.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

The crude product, a viscous oil, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Expected Yield: ~75-85%

-

Appearance: Yellowish oil or low-melting solid.

-

Step 3: Synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-(allyloxy)benzofuran-2-carboxylate | 246.26 | 10.0 g | 40.6 |

| Potassium Hydroxide (KOH) | 56.11 | 4.6 g | 81.2 |

| Ethanol (95%) | - | 100 mL | - |

| Water | - | 25 mL | - |

| Hydrochloric Acid (2M) | - | ~45 mL | - |

Procedure:

-

Dissolve ethyl 3-(allyloxy)benzofuran-2-carboxylate (10.0 g, 40.6 mmol) in 100 mL of 95% ethanol in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve potassium hydroxide (4.6 g, 81.2 mmol) in 25 mL of water.

-

Add the aqueous KOH solution to the ethanolic solution of the ester.

-

Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours.[4] The reaction can be monitored by TLC until the starting ester spot disappears.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous residue with ~100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2M hydrochloric acid. A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Expected Yield: ~85-95%

-

Appearance: White to off-white solid.

-

Data Summary & Characterization

| Compound | Step | Starting Material | Yield (%) | M.P. (°C) | Appearance |

| 2-(Allyloxy)benzaldehyde | 1 | Salicylaldehyde | 90-95 | N/A | Pale yellow oil |

| Ethyl 3-(allyloxy)benzofuran-2-carboxylate | 2 | 2-(Allyloxy)benzaldehyde | 75-85 | N/A | Yellowish oil |

| 3-(Allyloxy)benzofuran-2-carboxylic acid | 3 | Ethyl Ester Intermediate | 85-95 | ~105-108 | White solid |

Characterization Notes:

-

¹H NMR: The final product should show characteristic peaks for the allyl group (multiplets around 4.6 ppm and 5.2-6.0 ppm), aromatic protons of the benzofuran ring (7.2-7.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

IR Spectroscopy: Expect a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches for the ether and furan ring (~1000-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₂H₁₀O₄ should be observed.

Troubleshooting and Optimization

-

Low Yield in Step 1: Ensure all reagents are anhydrous, especially the potassium carbonate and acetone. Incomplete reaction may require longer reflux times or the use of a more polar aprotic solvent like DMF, though this complicates workup.

-

Side Reactions in Step 2: The formation of byproducts can occur if the temperature is too high or the reaction time is excessively long. The base is critical; using a weaker base may slow the reaction, while a stronger base like NaH might lead to undesired side reactions.[4]

-

Incomplete Hydrolysis in Step 3: If the starting ester is still present after 3 hours, add an additional 0.5 equivalents of KOH and continue refluxing for another hour. Ensure sufficient solvent is present to maintain solubility.

-

Purification: While the intermediates can often be used crude, purification at each step will generally lead to a cleaner final product and higher overall yield. Column chromatography is effective for the ester intermediate. The final acid product is typically of high purity after precipitation and washing.

Conclusion

The described three-step synthesis provides a robust and reproducible method for preparing 3-(Allyloxy)benzofuran-2-carboxylic acid from salicylaldehyde. By carefully controlling reaction conditions and following the detailed protocols, researchers can reliably obtain this valuable benzofuran derivative in high yield. The mechanistic discussions and troubleshooting tips included in this note are intended to empower scientists to adapt and optimize the synthesis for their specific research needs.

References

-

Aslam, M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

-

Perrone, S., et al. (2010). Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. Heterocycles, 81(12). [Link]

-

Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

- Perkin, W.H. (1870). On the Perkin rearrangement. Journal of the Chemical Society. (Historical reference, URL not available).

-

Shaikh, A., et al. (2020). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 25(22), 5469. [Link]

Sources

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | MDPI [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the Esterification of 3-(Allyloxy)benzofuran-2-carboxylic acid

Introduction: Strategic Importance of Esterification in Drug Discovery

3-(Allyloxy)benzofuran-2-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] The carboxylic acid at the 2-position and the allyloxy group at the 3-position offer key points for molecular diversification to modulate pharmacokinetic and pharmacodynamic properties. Esterification of the carboxylic acid is a fundamental and often critical step in this process, enabling the synthesis of prodrugs, enhancing membrane permeability, and facilitating the exploration of structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of robust and field-proven methods for the esterification of this specific substrate, detailing the underlying chemical principles and providing actionable laboratory protocols for researchers.

Method Selection: A Comparative Overview

The choice of an esterification method is dictated by the stability of the substrate, the nature of the alcohol, desired scale, and the required purity of the final product. For 3-(Allyloxy)benzofuran-2-carboxylic acid, particular attention must be paid to the allyloxy group, which can be sensitive to harsh acidic or oxidative conditions. Below is a summary of recommended methods, each with distinct advantages and considerations.

| Method | Key Reagents | Typical Conditions | Typical Yield | Key Advantages | Primary Considerations |

| Steglich Esterification | DCC or EDC, DMAP | Room Temperature, Anhydrous CH₂Cl₂ or THF | 70-95% | Mild conditions, high functional group tolerance, suitable for acid-sensitive substrates.[2][3][4] | Formation of urea byproducts (DCU/EDU); DCU can be difficult to remove.[5] |

| Acid Chloride Formation followed by Esterification | SOCl₂ or (COCl)₂, then Alcohol/Pyridine | 0 °C to Reflux | 80-95% (two steps) | High reactivity of the acid chloride intermediate ensures high conversion.[6] | Two-step process; SOCl₂ is corrosive and moisture-sensitive; potential for side reactions with the allyloxy group under harsh conditions. |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | 0 °C to Room Temperature, Anhydrous THF | 75-90% | Very mild, neutral conditions; excellent for sterically hindered alcohols; proceeds with inversion of alcohol stereochemistry.[7][8][9] | Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification.[9] The pronucleophile should ideally have a pKa ≤ 15.[10] |

| Fischer-Speier Esterification | Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol | 60-80% | Atom-economical and inexpensive reagents.[2] | Harsh acidic conditions and high temperatures may lead to degradation or side reactions involving the allyloxy group. Equilibrium-driven reaction requires removal of water or use of a large excess of alcohol.[2][11] |

Detailed Protocols and Mechanistic Insights

Method 1: Steglich Esterification

This method is highly recommended for the esterification of 3-(Allyloxy)benzofuran-2-carboxylic acid due to its exceptionally mild and neutral reaction conditions, which are well-suited for substrates with potentially sensitive functional groups.[3][4] The reaction relies on a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[2] 4-Dimethylaminopyridine (DMAP) serves as a potent nucleophilic catalyst that accelerates the reaction and suppresses side reactions.[4][11]

Causality of Experimental Choices: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This new intermediate is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. This catalytic cycle prevents the O-acylisourea from rearranging to an unreactive N-acylurea, a common side reaction with less nucleophilic alcohols.[4]

Caption: Workflow for Steglich Esterification.

-

To a solution of 3-(Allyloxy)benzofuran-2-carboxylic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) is added 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous CH₂Cl₂ is added dropwise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with 1 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure ester.

Self-Validation: The formation of a white precipitate (DCU) is a visual indicator of reaction progress. Successful removal of excess DMAP can be confirmed by the aqueous washings no longer being basic. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Two-Step Esterification via Acid Chloride

This classic and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol to form the ester.[6] Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[6]

Causality of Experimental Choices: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a -Cl, which is an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, allowing for rapid reaction with even weakly nucleophilic alcohols. The use of a base like pyridine in the second step serves to neutralize the HCl generated and to catalyze the reaction. While generally robust, care must be taken as excess heat or prolonged reaction times with SOCl₂ could potentially lead to reactions with the allyl group, although this is less likely under standard conditions for acid chloride formation.

Caption: Two-step esterification via an acid chloride intermediate.

Step A: Synthesis of 3-(Allyloxy)benzofuran-2-carbonyl chloride

-

To a solution of 3-(Allyloxy)benzofuran-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) (1.5 eq.) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours until the evolution of gas ceases.

-

The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step B: Esterification

-

The crude acid chloride is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C.

-

A solution of the desired alcohol (1.1 eq.) and pyridine (1.2 eq.) in anhydrous CH₂Cl₂ is added dropwise.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

The reaction mixture is diluted with CH₂Cl₂ and washed with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Self-Validation: The completion of the first step can be monitored by the cessation of gas evolution. In the second step, the formation of pyridinium hydrochloride precipitate may be observed. The final product's identity and purity should be confirmed by spectroscopic methods.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions, making it ideal for sensitive substrates.[7][8][9] It is a redox-condensation reaction where triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol for nucleophilic attack by the carboxylate.[7]

Causality of Experimental Choices: This reaction cleverly inverts the typical roles of the reactants. PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to the phosphorus, making the hydroxyl group part of a good leaving group (triphenylphosphine oxide). The carboxylate, deprotonated by the betaine intermediate, then acts as the nucleophile in an Sₙ2 displacement of the activated alcohol.[8][9] This Sₙ2 pathway is responsible for the characteristic inversion of stereochemistry if a chiral secondary alcohol is used. The mild conditions are highly compatible with the allyloxy group.

Caption: Key steps in the Mitsunobu esterification.

-

To a solution of 3-(Allyloxy)benzofuran-2-carboxylic acid (1.2 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) is added the desired alcohol (1.0 eq.).

-

The solution is cooled to 0 °C in an ice bath.

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise, keeping the temperature below 5 °C. A color change and/or formation of a precipitate is often observed.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 6-18 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazide byproducts.

Self-Validation: The disappearance of starting materials can be monitored by TLC. Successful purification is paramount for this reaction; the final product must be characterized thoroughly to ensure it is free of phosphorus-containing byproducts.

References

-

Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

- Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362–6365.

- Manna, F., Chiarini, A., Budriesi, R., Ghelfi, F., & Tumiatti, V. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865.

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009).

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved March 7, 2026, from [Link]

- Zawisza, A., & Nawrot, E. (2010).

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Steglich esterification. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

- White, M. C. (2011). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Accounts of Chemical Research, 44(7), 547-559.

-

What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

-

Why Allylic Alcohol Is Stable. (2025, August 6). SLT. Retrieved March 7, 2026, from [Link]

-

Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

- Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

- Nicolaou, K. C., & Chen, J. S. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Science, 6(4), 2182–2203.

- Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29695–29725.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for Decarboxylation of Benzofuran-2-Carboxylic Acid Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the various techniques available for the decarboxylation of benzofuran-2-carboxylic acid derivatives. This process is a crucial step in the synthesis of many biologically active compounds and pharmaceutical intermediates. This document offers an in-depth analysis of the primary methods, the rationale behind their application, and detailed, field-proven protocols.

Introduction: The Significance of Decarboxylation in Benzofuran Chemistry

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The synthesis of substituted benzofurans often proceeds through benzofuran-2-carboxylic acid intermediates. The removal of the C2-carboxylic acid group is a key transformation to yield the desired 2-unsubstituted or 2-substituted benzofuran core. The choice of the decarboxylation method is critical and depends on the stability of the starting material, the desired product, and the presence of other functional groups.

This guide explores the most effective and commonly employed decarboxylation techniques:

-

Thermal Decarboxylation: A classic and straightforward method.

-

Metal-Catalyzed Decarboxylation: Employing copper and palladium catalysts for milder and more selective transformations.

-

Microwave-Assisted Decarboxylation: Leveraging microwave energy to accelerate the reaction.

-

Photoredox Catalysis: A modern approach using visible light to induce decarboxylation under exceptionally mild conditions.

Choosing the Right Decarboxylation Strategy: A Decision-Making Framework

The selection of an appropriate decarboxylation technique is a critical decision in the synthetic workflow. The following diagram illustrates a logical approach to selecting the most suitable method based on the substrate's characteristics and the desired outcome.

Caption: A decision tree for selecting a decarboxylation method.

I. Thermal Decarboxylation

Thermal decarboxylation is the most direct method, relying on high temperatures to induce the extrusion of carbon dioxide. This method is often effective for simple benzofuran-2-carboxylic acids that can withstand elevated temperatures.

Mechanism: The reaction proceeds through a concerted mechanism where the carboxylic acid proton is transferred to the C2 position of the benzofuran ring as the C-C bond cleaves, releasing CO2.

Causality Behind Experimental Choices:

-

High Temperature: Necessary to overcome the activation energy for the C-C bond cleavage. Temperatures typically range from 150-250 °C.

-

Inert Atmosphere: To prevent oxidation of the electron-rich benzofuran ring at high temperatures.

-

Solvent Choice: High-boiling point, inert solvents like quinoline or N,N-dimethylformamide (DMF) are often used to ensure a consistent reaction temperature and to solubilize the starting material.[1] In some cases, the reaction can be performed neat.

Protocol 1: Thermal Decarboxylation of 3-Methylbenzofuran-2-carboxylic Acid

Materials:

-

3-Methylbenzofuran-2-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (catalytic amount)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Nitrogen or Argon gas inlet

Procedure:

-

To a round-bottom flask, add 3-methylbenzofuran-2-carboxylic acid (1.0 eq).

-

Add N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add a catalytic amount of acetic acid (e.g., 0.02 eq).[1]

-

Fit the flask with a reflux condenser and purge the system with an inert gas (N2 or Ar).

-

Heat the reaction mixture to 95-100 °C with stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8 hours).[1]

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent by distillation under reduced pressure to obtain the crude 3-methylbenzofuran.

-

Purify the product by column chromatography or distillation.

Expected Outcome: This protocol typically yields the decarboxylated product in high yield (e.g., 94%) and purity.[1]

Table 1: Comparison of Thermal Decarboxylation Conditions

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Methylbenzofuran-2-carboxylic acid | DMF | 95-100 | 8 | 94 | [1] |

| Benzofuran-2-carboxylic acid | Quinoline | 200-205 | 1 | 72-78 | [2] |

II. Metal-Catalyzed Decarboxylation

Metal catalysts, particularly copper and palladium complexes, can facilitate decarboxylation under milder conditions compared to thermal methods. This is especially advantageous for substrates with sensitive functional groups.

A. Copper-Catalyzed Decarboxylation

Copper catalysts are widely used for the decarboxylation of heteroaromatic carboxylic acids. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species, followed by protonolysis to give the final product.

Causality Behind Experimental Choices:

-

Copper Source: Copper(I) oxide (Cu2O) and copper(I) iodide (CuI) are common choices.

-

Ligand: Nitrogen-based ligands like 1,10-phenanthroline can accelerate the reaction.

-

Solvent: High-boiling polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or quinoline are often employed.

Protocol 2: Copper-Catalyzed Decarboxylation using Microwave Irradiation

Materials:

-

Benzofuran-2-carboxylic acid derivative (1.0 mmol)

-

Copper(I) oxide (Cu2O, 0.05 mmol)

-

1,10-Phenanthroline (0.10 mmol)

-

N-Methyl-2-pyrrolidone (NMP)

-

Quinoline

-

Microwave vial (10 mL)

-

Microwave reactor

Procedure:

-

To an oven-dried 10 mL microwave vial, add the benzofuran-2-carboxylic acid derivative (1.0 mmol), Cu2O (0.05 mmol), and 1,10-phenanthroline (0.10 mmol).

-

Under an inert atmosphere, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 190 °C for 15 minutes.

-

After the reaction, cool the vial to room temperature.

-

The product can be isolated from the reaction mixture by distillation or extraction followed by column chromatography.

B. Palladium-Catalyzed Decarboxylative Coupling

Palladium catalysts are exceptionally versatile and can be used for decarboxylative cross-coupling reactions, where the carboxylic acid is replaced by another functional group in a single step.

Mechanism: The mechanism typically involves the formation of a palladium carboxylate, followed by decarboxylation to generate an organopalladium intermediate, which then participates in a cross-coupling cycle.

Causality Behind Experimental Choices:

-

Palladium Source: Palladium(II) acetate (Pd(OAc)2) is a common and effective catalyst.

-

Ligand: Phosphine ligands such as tricyclohexylphosphine (PCy3) are often required.

-

Base: A base like potassium carbonate (K2CO3) is necessary to form the carboxylate salt.

-

Solvent: Aprotic polar solvents like DMF or DMA are typically used.

III. Microwave-Assisted Decarboxylation

Microwave irradiation can significantly accelerate the rate of decarboxylation reactions, often leading to shorter reaction times and improved yields.[3] This is due to the efficient and rapid heating of the reaction mixture by microwaves.

Causality Behind Experimental Choices:

-

Solvent Choice: Solvents with high dielectric constants are preferred for efficient microwave absorption.

-

Sealed Vessel: Reactions are typically carried out in sealed vessels to allow for temperatures above the solvent's boiling point.

Protocol 3: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis and Subsequent Decarboxylation

While not a direct decarboxylation of a pre-formed benzofuran-2-carboxylic acid, the Perkin rearrangement of 3-bromocoumarins under microwave irradiation provides a rapid synthesis of benzofuran-2-carboxylic acids which can then be decarboxylated.[3]

Materials:

-

3-Bromocoumarin derivative

-

Ethanol

-

Sodium hydroxide

-

Microwave reactor

Procedure for Synthesis:

-

Dissolve the 3-bromocoumarin derivative in ethanol in a microwave vessel.

-

Add a solution of sodium hydroxide in ethanol.

-

Irradiate the mixture in a microwave reactor at 300W for 5 minutes at 79 °C.[3]

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

The resulting benzofuran-2-carboxylic acid can then be decarboxylated using one of the methods described above.

IV. Photoredox-Catalyzed Decarboxylation

Visible-light photoredox catalysis has emerged as a powerful tool for conducting reactions under very mild conditions. This method utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process, leading to decarboxylation.

Mechanism: The photocatalyst absorbs light and enters an excited state. It then interacts with the carboxylate to induce decarboxylation via a radical intermediate.

Causality Behind Experimental Choices:

-

Photocatalyst: Ruthenium or iridium-based photocatalysts are common. Organic dyes can also be used.

-

Light Source: Blue LEDs are typically used as the light source.

-

Solvent: The choice of solvent can be critical for solubility and to avoid quenching of the excited photocatalyst.

Protocol 4: General Procedure for Visible Light-Induced Decarboxylative Radical Addition

This protocol describes the decarboxylation of a heteroaromatic carboxylic acid and subsequent addition to an alkene.[4][5]

Materials:

-

Heteroaromatic carboxylic acid (e.g., a benzofuran-2-carboxylic acid derivative)

-

Electron-deficient alkene

-

Biphenyl (BP)

-

9,10-Dicyanoanthracene (DCA)

-

Aqueous acetonitrile

-

Visible light source (e.g., blue LEDs)

Procedure:

-

In a reaction vessel, combine the heteroaromatic carboxylic acid, the electron-deficient alkene, biphenyl, and 9,10-dicyanoanthracene in aqueous acetonitrile.

-

Irradiate the mixture with a visible light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by standard workup and purification procedures.

Table 2: Comparison of Advanced Decarboxylation Techniques

| Method | Catalyst/Conditions | Temperature | Advantages | Disadvantages |

| Copper-Catalyzed | Cu2O, 1,10-phenanthroline | 190 °C (MW) | Milder than thermal, good for some sensitive groups | Requires metal catalyst and ligand |

| Palladium-Catalyzed | Pd(OAc)2, PCy3 | 110 °C | Allows for decarboxylative cross-coupling | Costly catalyst and ligands |

| Photoredox | Photocatalyst, visible light | Room Temp. | Extremely mild conditions, high functional group tolerance | Requires specialized equipment (photoreactor) |

Troubleshooting and Optimization

Low Yield in Thermal Decarboxylation:

-

Sublimation: The starting material may be subliming. Use a condenser to ensure it returns to the reaction mixture.

-

Incomplete Reaction: Increase the temperature or reaction time.

-

Degradation: The product may be degrading at high temperatures. Consider a milder, catalyzed method.

Catalyst Inactivity in Metal-Catalyzed Reactions:

-

Catalyst Poisoning: Ensure all reagents and solvents are pure and dry.

-

Ligand Choice: The chosen ligand may not be optimal. Screen different ligands.

Low Efficiency in Photoredox Reactions:

-

Light Source: Ensure the light source has the correct wavelength and intensity for the chosen photocatalyst.

-

Solvent Quenching: The solvent may be quenching the excited state of the photocatalyst. Try a different solvent.

Conclusion

The decarboxylation of benzofuran-2-carboxylic acid derivatives is a versatile transformation with multiple synthetic routes available. The choice of method should be guided by the stability of the substrate, the presence of other functional groups, and the desired scale of the reaction. For simple, robust substrates, thermal decarboxylation offers a straightforward approach. For more complex molecules with sensitive functionalities, metal-catalyzed or photoredox methods provide milder and more selective alternatives. The detailed protocols and comparative data in these application notes are intended to empower researchers to select and implement the most effective decarboxylation strategy for their specific synthetic challenges.

References

-

Suzuki, D., Hashimoto, R., Furutani, T., Yamawaki, M., Suzuki, H., & Yoshimi, Y. (2025). Visible Light-Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two-Molecule Photoredox System. ChemistryOpen, e202500232. [Link]

-

Suzuki, D., Hashimoto, R., Furutani, T., Yamawaki, M., Suzuki, H., & Yoshimi, Y. (2025). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. ChemistryOpen. [Link]

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 188–193. [Link]

-

Wang, H., Li, G., & Zhang, X. (2019). Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. Organic Letters, 21(17), 7044–7048. [Link]

-

Le, C., & MacMillan, D. W. C. (2020). Decarboxylative Oxygenation via Photoredox Catalysis. Israel Journal of Chemistry, 60(3-4), 410–415. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan_Publications/2019/2019-Le-Decarboxylative-Oxygenation.pdf]([Link] Macmillan_Publications/2019/2019-Le-Decarboxylative-Oxygenation.pdf)

-

Neumann, K., & Gademann, K. (2019). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Catalysis, 9(1), 335–340. [Link]

-

Davies, J., Nagornaya, N., & Larrosa, I. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(16), 3983–3988. [Link]

-

Baruah, D., & Deka, D. C. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 223–231. [Link]

-

Baruah, D., & Deka, D. C. (2024). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Beilstein Archives. [Link]

-

A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmaceutical Research. [Link]

-

Synthesis of 2-substituted benzofurans. (n.d.). ResearchGate. [Link]

-

Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

- Process for preparing benzofuran-2-carboxamide derivatives. (2018).

-

Baruah, D., & Deka, D. C. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 223–231. [Link]

- Decarboxylation method of heterocyclic carboxylic acid compounds. (2021).

-

Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 346. [Link]

-

Lawrence, N. J., & Dacres, J. E. (2009). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 14(10), 4047–4057. [Link]

-

Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). Scribd. [Link]

-

Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 346. [Link]

-

Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210–226. [Link]

-